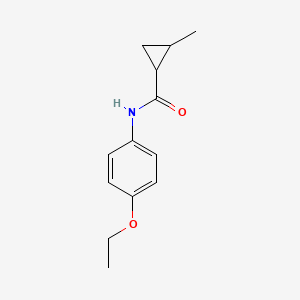![molecular formula C19H17F2N3O3S B4588817 methyl 2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]acrylate](/img/structure/B4588817.png)
methyl 2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]acrylate
Overview
Description
Methyl 2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]acrylate is a useful research compound. Its molecular formula is C19H17F2N3O3S and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.09586891 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods and Derivative Formation
Research has delved into synthesizing pyrimidine derivatives through reactions involving similar compounds, highlighting the versatility of these chemicals in producing polyfunctionalized pyrimidines and fused pyrimidine derivatives. For instance, reactions of methyl 2-cyano-3,3-bis(methylthio)acrylate with carboxamides led to the synthesis of corresponding methyl 3-N-acylamino-2-cyano-3-(methylthio)acrylates, which were readily converted into pyrimidine derivatives (S. Kohra, Y. Tominaga, & A. Hosomi, 1988).
Herbicidal Applications
The herbicidal activity of similar 2-cyanoacrylate compounds has been studied, revealing their effectiveness as PSII electron transport inhibitors. These compounds, particularly those modified with certain groups at the 3-position of the acrylate, exhibit significant herbicidal activities. This suggests the potential agricultural applications of methyl 2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]acrylate derivatives (Qingmin Wang et al., 2004).
Environmental Impact and Degradation
Studies on the environmental leaching of azoxystrobin, a fungicide related to the compound of interest, and its degradation products, offer insights into the environmental fate of similar compounds. This research is crucial for understanding how these chemicals and their degradation products persist in agricultural settings and their potential impact on water resources (L. F. Jørgensen et al., 2012).
Advanced Materials and Polymerization
The compound and its derivatives have applications in the synthesis of advanced materials, such as in the preparation of liquid crystalline polyacrylates and polymethacrylates containing mesogens. These materials have significant potential in various technological applications due to their unique properties (Chain‐Shu Hsu & V. Percec, 1989).
Occupational Health Concerns
Although outside the specified exclusions, it's noteworthy that research on related acrylates has addressed potential health hazards, particularly occupational asthma provoked by inhalation of vapors from acrylates like methyl methacrylate and cyanoacrylates. This highlights the importance of safety precautions when handling these compounds (S. Lozewicz et al., 1985).
Properties
IUPAC Name |
methyl (E)-2-cyano-3-[3-[[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanylmethyl]-4-methoxyphenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S/c1-11-6-15(17(20)21)24-19(23-11)28-10-14-8-12(4-5-16(14)26-2)7-13(9-22)18(25)27-3/h4-8,17H,10H2,1-3H3/b13-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFDYNXHXSUVIC-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(C=CC(=C2)C=C(C#N)C(=O)OC)OC)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC2=C(C=CC(=C2)/C=C(\C#N)/C(=O)OC)OC)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


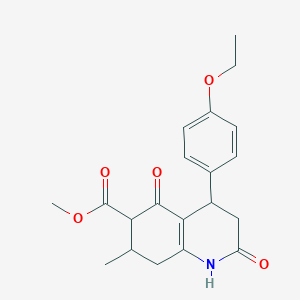
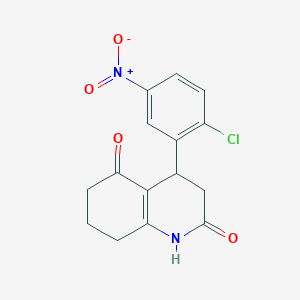

![6-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4588752.png)
![1-(2-chlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1H-tetrazole](/img/structure/B4588754.png)
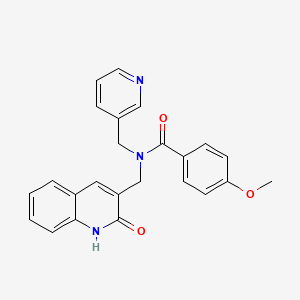
![3-({3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4588772.png)
![2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B4588789.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-nitrobenzenesulfonamide](/img/structure/B4588802.png)
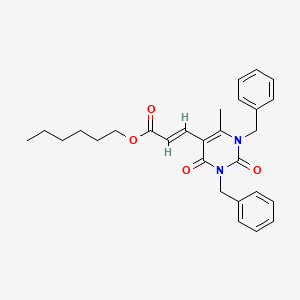
![(6E)-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-2-(3-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4588812.png)
![2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(1-NAPHTHYL)ACETAMIDE](/img/structure/B4588823.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4588827.png)
